molecular formula C17H18N4O2 B2707484 2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide CAS No. 2309574-04-5

2,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide

Cat. No.: B2707484
CAS No.: 2309574-04-5
M. Wt: 310.357
InChI Key: MHRHVXIYVWLIMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a central furan ring bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group. The N-methyl moiety is planar, while adjacent N-methylpyridine moieties exhibit dihedral angles. The crystal structure reveals strong N–H⋯O hydrogen bonds and triflate anions (CF₃SO₃⁻) .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 170–172°C .
  • IR Spectra : Peaks at 3,285 cm⁻¹ (NH/NH₂) and 1,655 cm⁻¹ (amide C=O) .
  • NMR Spectra : Notable peaks include 1.95 ppm (pyrrole methyls), 4.51 ppm (NH₂), 5.80 ppm (pyrrole-C₃ and C₄–H), and 7.33 ppm (bridging phenyl-C₃ and C₅–H) .

Future Directions

: Ayiya, B. B., & Okpareke, O. C. (2022). N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a Pincer-Type Tricationic Compound: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Chemistry Studies. Journal of Chemical Crystallography, 52(2), 174–184. Read more : Ekowo, L. C., Eze, S. I., Ezeorah, J. C., Groutso, T., Atiga, S., Lane, J. R., Okafor, S., Akpomie, K. G., & Okparaeke, O. C. (2020). Synthesis, Structure, Hirshfeld Surface, DFT and In Silico Studies of 4-[(E)-(2,5-Dimethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (DMAP) and Its Metal Complexes. Medicinal Chemistry Research, 29(12), 2669–2681. Read more

Properties

IUPAC Name

2,5-dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-8-15(12(2)23-11)17(22)19-10-14-9-16(20-21(14)3)13-4-6-18-7-5-13/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRHVXIYVWLIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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